molecular formula C13H20 B126430 Heptylbenzene CAS No. 1078-71-3

Heptylbenzene

Cat. No.: B126430
CAS No.: 1078-71-3
M. Wt: 176.3 g/mol
InChI Key: LBNXAWYDQUGHGX-UHFFFAOYSA-N
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Description

Heptylbenzene is a chemical compound belonging to the class of alkylbenzenes, characterized by a benzene ring attached to a heptyl side chain. Its molecular formula is C₁₃H₂₀, indicating it consists of 13 carbon atoms and 20 hydrogen atoms. This compound is typically a colorless liquid at room temperature and has a boiling point of approximately 275°C . It is insoluble in water but soluble in many organic solvents due to its nonpolar nature .

Preparation Methods

Heptylbenzene is primarily synthesized via the Friedel-Crafts alkylation reaction, a classic method in organic chemistrySpecifically, benzene reacts with a heptyl halide (such as heptyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce this compound . The reaction conditions typically involve anhydrous environments and controlled temperatures to ensure optimal yields.

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process may involve continuous flow reactors and more efficient catalysts to enhance production rates and reduce costs .

Chemical Reactions Analysis

Heptylbenzene undergoes various chemical reactions, including:

    Oxidation: The benzylic position (the carbon atom attached to the benzene ring) is particularly reactive.

    Bromination: The benzylic carbon can also undergo bromination using N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.

Scientific Research Applications

Heptylbenzene has several important applications in scientific research and industry:

Comparison with Similar Compounds

Heptylbenzene is part of the alkylbenzenes family, which includes compounds like toluene (methylbenzene), ethylbenzene, and propylbenzene. Compared to these compounds, this compound has a longer alkyl chain, which influences its physical properties such as boiling point and solubility . The longer chain also affects its reactivity, particularly in reactions occurring at the benzylic position .

Similar compounds include:

    Toluene (Methylbenzene): C₇H₈

    Ethylbenzene: C₈H₁₀

    Propylbenzene: C₉H₁₂

    Butylbenzene: C₁₀H₁₄

    Pentylbenzene: C₁₁H₁₆

    Hexylbenzene: C₁₂H₁₈

This compound’s uniqueness lies in its balance of aromatic and aliphatic characteristics, making it a valuable compound for various applications .

Properties

IUPAC Name

heptylbenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H20/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h6,8-9,11-12H,2-5,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNXAWYDQUGHGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H20
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3061477
Record name Heptylbenzene
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Molecular Weight

176.30 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name n-Heptylbenzene
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Vapor Pressure

0.03 [mmHg]
Record name n-Heptylbenzene
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CAS No.

1078-71-3
Record name Heptylbenzene
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Record name Heptylbenzene
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Record name Heptylbenzene
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Record name Benzene, heptyl-
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Synthesis routes and methods I

Procedure details

A 50-ml four-necked flask was equipped with a stirrer, a thermometer, a dropping funnel and a reflux condenser. 1.090 g (8 mmol) of zinc chloride and 4 ml of N-methylpyrrolidinone were weighed in the flask. The flask was purged with argon, followed by stirring. 3.5 ml (7 mmol) of 2M tetrahydrofuran solution of n-heptylmagnesium chloride was added dropwise at 25° C. over a period of 30 minutes, followed by stirring at 25° C. for 30 minutes. The reaction liquid previously obtained was added, followed by stirring at 25° C. for 30 minutes. Further, 0.558 g (5 mmol) of chlorobenzene was added, followed by stirring at 120° C. for 16 hours. After the completion of the reaction, 10 ml of toluene and 10 ml of saturated aqueous ammonium chloride solution were added, followed by separation. The organic phase was purified by column chromatography to afford 0.688 g of 1-phenylheptane (yield: 78 mol % based on chlorobenzene). The identification of the product was made by mass spectroscopy.
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.558 g
Type
reactant
Reaction Step Two
Quantity
1.09 g
Type
catalyst
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A 50-ml four-necked flask was equipped with a stirrer, a thermometer, a dropping funnel and a reflux condenser. 0.045 g (0.2 mmol) of palladium (II) acetate and 2 ml of tetrahydrofuran were weighed in the flask, followed by stirring. Further, 0.096 g (0.2 mmol) of di-tert-butylmethylphosphonium tetraphenylborate obtained in Example B-1 was weighed in air and added into the flask. The flask was purged with argon, followed by stirring at 22° C. for 30 minutes. 3.582 g (20 mmol) of n-heptyl bromide was added, followed by stirring at 22° C. for 30 minutes. 10 ml (22 mmol) of 2.2M tetrahydrofuran solution of phenylmagnesium chloride was added dropwise at 30° C. over a period of 10 minutes, followed by stirring at 30° C. for 3 hours. After the completion of the reaction, 10 ml of saturated aqueous ammonium chloride solution was added, followed by separation. The organic phase was purified by column chromatography to afford 2.997 g of 1-phenylheptane (yield: 85 mol % based on n-heptyl bromide). The identification of the product was made by mass spectroscopy.
Quantity
3.582 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0.045 g
Type
catalyst
Reaction Step Three
Quantity
0.096 g
Type
catalyst
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

A 30-ml four-necked flask was equipped with a stirrer, a thermometer, a dropping funnel and a reflux condenser. 0.027 g (0.12 mmol) of palladium (II) acetate and 7 ml of N-methylpyrrolidinone were weighed in the flask, followed by stirring. Further, 0.079 g (0.12 mmol) of tricyclohexylphosphonium tetra-para-tolylborate obtained in Example B-16 was weighed in air and added into the flask. The flask was purged with argon, followed by stirring at 25° C. for 30 minutes. 0.404 g (3 mmol) of n-heptyl chloride was added, followed by stirring at 25° C. for 30 minutes. 2 ml (4.4 mmol) of 2.2M tetrahydrofuran solution of phenylmagnesium chloride was added dropwise at 25° C. over a period of 10 minutes, followed by stirring at 25° C. for 19 hours. After the completion of the reaction, 6 ml of tetrahydrofuran and 10 ml of saturated aqueous ammonium chloride solution were added, followed by separation. The organic phase was purified by column chromatography to afford 0.434 g of 1-phenylheptane (yield: 82 mol % based on n-heptyl chloride). The identification of the product was made by mass spectroscopy.
Quantity
0.404 g
Type
reactant
Reaction Step One
Quantity
0.027 g
Type
catalyst
Reaction Step Two
Name
tricyclohexylphosphonium tetra-para-tolylborate
Quantity
0.079 g
Type
catalyst
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Four
Quantity
7 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
2 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

A 50-ml four-necked flask was equipped with a stirrer, a thermometer and a reflux condenser. 0.896 g (5 mmol) of n-heptyl bromide, 0.914 g (7.5 mmol) of phenylboronic acid, 0.056 g (0.25 mmol) of palladium (II) acetate, 1.683 g (15 mmol) of potassium tert-butoxide and 25 ml of tert-amyl alcohol were weighed in the flask, followed by stirring. Further, 0.240 g (0.5 mmol) of di-tert-butylmethylphosphonium tetraphenylborate obtained in Example B-1 was weighed in air and added into the flask. The flask was purged with argon, followed by stirring at 25° C. for 24 hours. After the completion of the reaction, 20 ml of saturated sodium chloride solution was added, followed by separation. The organic phase was purified by column chromatography to afford 0.785 g of 1-phenylheptane (yield: 89 mol % based on n-heptyl bromide). The identification of the product was made by mass spectroscopy.
Quantity
0.896 g
Type
reactant
Reaction Step One
Quantity
0.914 g
Type
reactant
Reaction Step Two
Quantity
1.683 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
0.24 g
Type
reactant
Reaction Step Five
Quantity
0.056 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods V

Procedure details

A 30-ml four-necked flask was equipped with a stirrer, a thermometer and a reflux condenser. 0.358 g (2 mmol) of n-heptyl bromide, 0.476 g (2.4 mmol) of trimethoxyphenylsilane, 0.021 g (0.08 mmol) of palladium (II) bromide, 4.8 ml (4.8 mmol) of 1M tetrahydrofuran solution of tetra-n-butylammonium fluoride and 4.8 ml of tetrahydrofuran were weighed in the flask, followed by stirring. Further, 0.096 g (0.2 mmol) of di-tert-butylmethylphosphonium tetraphenylborate obtained in Example B-1 was weighed in air and added into the flask. The flask was purged with argon, followed by stirring at 25° C. for 21 hours. After the completion of the reaction, 5 ml of toluene and 10 ml of saturated sodium chloride solution were added, followed by separation. The organic phase was purified by column chromatography to afford 0.300 g of 1-phenylheptane (yield: 85 mol % based on n-heptyl bromide). The identification of the product was made by mass spectroscopy.
Quantity
0.358 g
Type
reactant
Reaction Step One
Quantity
0.476 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.096 g
Type
reactant
Reaction Step Four
Name
palladium (II) bromide
Quantity
0.021 g
Type
catalyst
Reaction Step Five
Quantity
4.8 mL
Type
solvent
Reaction Step Six
Quantity
4.8 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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